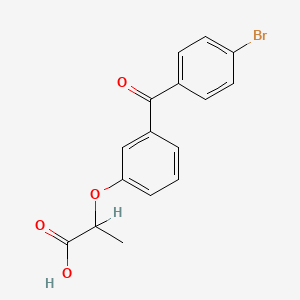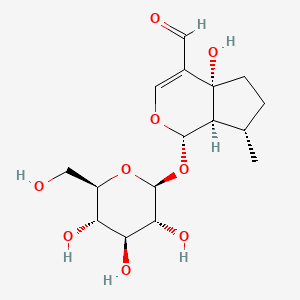
Cyclopenta(c)pyran-4-carboxaldehyde, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-, (1S,4aR,7S,7aR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta©pyran-4-carboxaldehyde, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-, (1S,4aR,7S,7aR)- involves several steps, typically starting from naturally occurring iridoid glycosides. The process includes glycosylation reactions where the glucopyranosyl moiety is introduced, followed by cyclization and oxidation steps to form the final compound. Specific reaction conditions such as temperature, pH, and the use of catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve extraction from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through biotechnological methods, utilizing genetically engineered microorganisms to produce the compound in fermentation processes .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta©pyran-4-carboxaldehyde, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-, (1S,4aR,7S,7aR)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired products .
Major Products
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cyclopenta©pyran-4-carboxaldehyde, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-, (1S,4aR,7S,7aR)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Cyclopenta©pyran-4-carboxaldehyde, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-, (1S,4aR,7S,7aR)- involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, interacting with cellular receptors, and influencing gene expression. The exact molecular targets and pathways are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other iridoid derivatives such as:
Loganin: Found in plants like Cornus officinalis.
Aucubin: Present in Plantago species.
Catalpol: Found in Rehmannia glutinosa.
Uniqueness
Cyclopenta©pyran-4-carboxaldehyde, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-, (1S,4aR,7S,7aR)- is unique due to its specific structural features and the presence of the glucopyranosyloxy moiety, which imparts distinct biological activities and chemical reactivity compared to other iridoid derivatives .
Propriétés
Numéro CAS |
79617-00-8 |
|---|---|
Formule moléculaire |
C16H24O9 |
Poids moléculaire |
360.36 g/mol |
Nom IUPAC |
(1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde |
InChI |
InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9+,10-,11+,12-,13+,14-,15-,16-/m0/s1 |
Clé InChI |
QCCRICPXIMDIGF-UHONDKDASA-N |
SMILES isomérique |
C[C@H]1CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




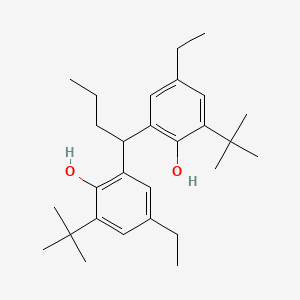
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
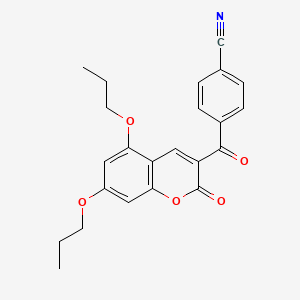
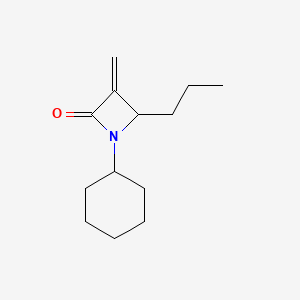
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
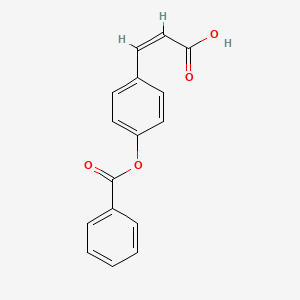
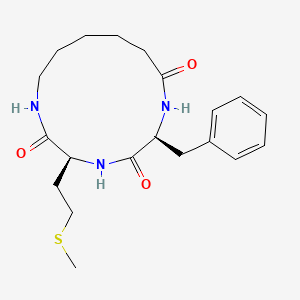

![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)


